2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy group.
Acylation: The phenoxy compound is acylated with acetic anhydride to introduce the acetamide group.
Amidation: Finally, the acetamide is reacted with 5,6,7,8-tetrahydronaphthalen-1-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and tetrahydronaphthalenyl groups.
Reduction: Reduced derivatives of the phenoxy and tetrahydronaphthalenyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide: Similar structure but lacks the tetrahydronaphthalenyl group.
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Chlorine instead of bromine.
2-(4-bromo-3-methylphenoxy)-N-(1-naphthyl)acetamide: Naphthyl group instead of tetrahydronaphthalenyl.
Uniqueness
The presence of both the brominated phenoxy group and the tetrahydronaphthalenyl moiety makes 2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-13-11-15(9-10-17(13)20)23-12-19(22)21-18-8-4-6-14-5-2-3-7-16(14)18/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFCOHQKCVGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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